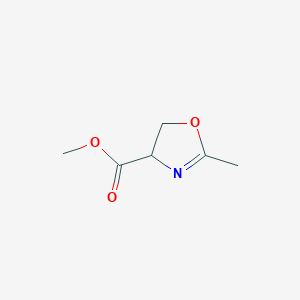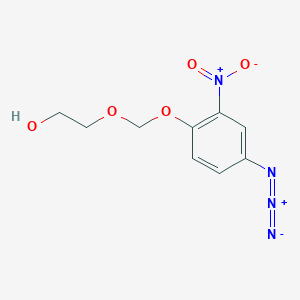
4-Azido-2-nitrophenyl polyethylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-nitrophenyl polyethylene glycol (ANPPG) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ANPPG is a water-soluble reagent that can be used for the modification of biomolecules, such as proteins, peptides, and nucleic acids.
Mechanism Of Action
4-Azido-2-nitrophenyl polyethylene glycol works by forming a covalent bond with biomolecules through the azide group. The azide group is reactive and can undergo a cycloaddition reaction with alkynes or alkenes under mild conditions. This reaction produces a triazole linkage, which is stable and bioorthogonal. The bioorthogonal nature of the triazole linkage allows for the selective labeling and detection of modified biomolecules in complex biological systems.
Biochemical And Physiological Effects
4-Azido-2-nitrophenyl polyethylene glycol has been shown to have minimal effects on the biochemical and physiological properties of modified biomolecules. The PEG moiety of 4-Azido-2-nitrophenyl polyethylene glycol provides a hydrophilic and biocompatible surface that minimizes non-specific binding and immunogenicity. The triazole linkage is stable and does not interfere with the function of modified biomolecules.
Advantages And Limitations For Lab Experiments
4-Azido-2-nitrophenyl polyethylene glycol has several advantages for lab experiments. It is water-soluble and can be easily dissolved in aqueous solutions, which is ideal for biological systems. It is also stable and can be stored for long periods of time without degradation. 4-Azido-2-nitrophenyl polyethylene glycol is versatile and can be used for the modification of a wide range of biomolecules. However, 4-Azido-2-nitrophenyl polyethylene glycol also has some limitations. The reaction conditions for 4-Azido-2-nitrophenyl polyethylene glycol modification can be sensitive, requiring careful optimization. The yield of 4-Azido-2-nitrophenyl polyethylene glycol modification can vary depending on the biomolecule and reaction conditions. The cost of 4-Azido-2-nitrophenyl polyethylene glycol can also be a limiting factor for some experiments.
Future Directions
4-Azido-2-nitrophenyl polyethylene glycol has several potential future directions for scientific research. One potential direction is the development of new applications for 4-Azido-2-nitrophenyl polyethylene glycol in the field of bioconjugation. 4-Azido-2-nitrophenyl polyethylene glycol could be used for the modification of biomolecules for therapeutic purposes, such as drug delivery or targeted therapy. Another potential direction is the optimization of 4-Azido-2-nitrophenyl polyethylene glycol modification conditions for specific biomolecules. This could improve the yield and efficiency of 4-Azido-2-nitrophenyl polyethylene glycol modification, making it a more widely used reagent in scientific research. Finally, the development of new bioorthogonal linkages could expand the scope of 4-Azido-2-nitrophenyl polyethylene glycol modification and improve the specificity and selectivity of modified biomolecules.
Synthesis Methods
4-Azido-2-nitrophenyl polyethylene glycol can be synthesized by the reaction of 4-nitrophenyl chloroformate with polyethylene glycol (PEG) in the presence of sodium azide. The reaction produces 4-Azido-2-nitrophenyl polyethylene glycol as the main product, along with some by-products. The purity of 4-Azido-2-nitrophenyl polyethylene glycol can be improved by using column chromatography.
Scientific Research Applications
4-Azido-2-nitrophenyl polyethylene glycol has been widely used in scientific research as a crosslinking reagent for the modification of biomolecules. It can be used to conjugate proteins, peptides, and nucleic acids with other molecules, such as fluorescent dyes, biotin, and drugs. This enables the visualization, purification, and targeting of specific biomolecules in biological systems.
properties
CAS RN |
140842-24-6 |
|---|---|
Product Name |
4-Azido-2-nitrophenyl polyethylene glycol |
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |
InChI Key |
RCPNSRCFTZOOIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
synonyms |
4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

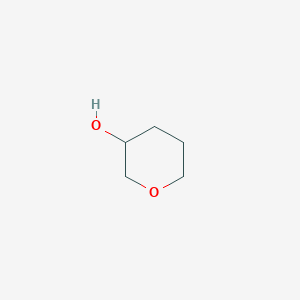
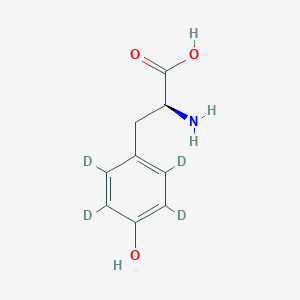
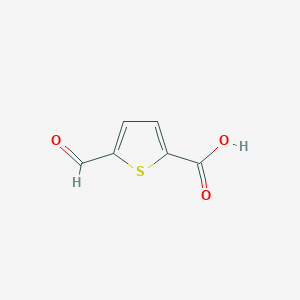

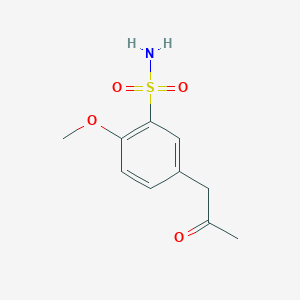


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

